molecular formula C18H17ClN2O2S B2457995 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one CAS No. 851804-06-3

1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one

Cat. No.: B2457995
CAS No.: 851804-06-3
M. Wt: 360.86
InChI Key: JJLZBZNLAKFFPR-UHFFFAOYSA-N
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Description

1-(2-{[(2-Chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a synthetic chemical compound of interest in medicinal chemistry and biological research. This molecule features a 4,5-dihydro-1H-imidazole (imidazoline) core, a scaffold recognized in scientific literature as a privileged structure found in compounds with a wide range of biological activities . The structure is further functionalized with a phenoxy ethanone group and a (2-chlorophenyl)methyl]sulfanyl moiety, which may be explored for modulating physicochemical properties and target binding affinity. Compounds based on the imidazoline scaffold have been investigated for their potential interactions with various enzymes and receptors, and they have been studied as templates for the design of novel bioactive molecules . This product is provided for research and development purposes in fields such as chemical biology, hit-to-lead optimization, and small-molecule probe development. Researchers are responsible for verifying the suitability of this compound for their specific applications. This chemical is sold for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLZBZNLAKFFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one typically involves multiple steps. One common synthetic route includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions to prevent side reactions.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chlorophenyl group with various nucleophiles.

Scientific Research Applications

1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The chlorophenyl and methylsulfanyl groups can also contribute to its binding affinity and specificity for particular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, chlorophenyl group, and methylsulfanyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound 1-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one is a complex organic molecule that belongs to the imidazole family. Its structure includes a phenoxy group and a chlorophenylmethylsulfanyl moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H15ClN2O2SC_{16}H_{15}ClN_2O_2S, with a molecular weight of 348.82 g/mol. The presence of various functional groups indicates potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate various physiological processes.

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains by inhibiting cell wall synthesis and other vital processes.

Antitumor Activity

Imidazole derivatives are known for their anticancer potential. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Compounds can interfere with cell cycle progression, leading to increased cell death.
  • Inhibition of Tumor Growth : By targeting specific pathways involved in tumor proliferation.

Case Studies

  • Antiparasitic Activity : A study evaluated the antiparasitic effects of related imidazole derivatives against protozoan parasites. The results showed significant inhibition of parasite growth, indicating potential for therapeutic applications in treating infections.
  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Data Tables

Biological ActivityMechanismReference
AntimicrobialInhibition of cell wall
AntitumorInduction of apoptosis
AntiparasiticGrowth inhibition
CytotoxicityCell cycle arrest

Q & A

Q. What are the standard synthesis protocols for this compound, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

Imidazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/ethanol) .

Sulfanyl Group Introduction : Alkylation of the imidazole intermediate with (2-chlorophenyl)methyl thiol in the presence of a base like NaH .

Phenoxyethanone Attachment : Acylation using phenoxyacetyl chloride in anhydrous dichloromethane with catalytic DMAP .

  • Key Variables : Temperature (60–80°C for cyclocondensation), solvent polarity (ethanol vs. DMF), and stoichiometric ratios (1:1.2 for alkylation) critically affect yield.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., imidazole protons at δ 7.2–7.8 ppm, phenoxy groups at δ 6.8–7.4 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 403.08) .
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

Q. What biological activities are predicted based on structural analogs?

  • Methodological Answer : The imidazole core and chlorophenyl group suggest potential:
  • Antimicrobial Activity : Analogous compounds inhibit S. aureus (MIC 8–16 µg/mL) via membrane disruption .
  • Kinase Inhibition : The phenoxy group may interact with ATP-binding pockets in kinases (e.g., EGFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

  • Methodological Answer :
  • Factors : Temperature, catalyst loading (e.g., NaH), and solvent polarity.
  • Response Surface Methodology (RSM) : Maximizes yield by modeling interactions (e.g., higher polarity solvents improve alkylation efficiency by 15%) .
  • Case Study : A 2³ factorial design reduced reaction time from 12h to 6h while maintaining >85% yield .

Q. What challenges arise in X-ray crystallography for this compound, and how are they resolved?

  • Methodological Answer :
  • Twinning : Common in imidazole derivatives; use TWINLAW in SHELXL to refine twin domains .
  • Disorder : Phenoxy groups may require PART instructions in SHELX to model positional disorder .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo/Fc maps for residual electron density .

Q. How do substituent variations (e.g., Cl vs. F) impact structure-activity relationships (SAR)?

  • Methodological Answer :
  • Data Table :
SubstituentActivity (IC50, µM)TargetReference
2-Cl0.8EGFR
4-F1.2EGFR
2-NO₂3.5CYP450
  • Trends : Electron-withdrawing groups (Cl, NO₂) enhance target binding, while bulkier groups reduce solubility .

Q. How are analytical discrepancies (e.g., NMR impurities) addressed during purification?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns (ACN/water gradient) to isolate impurities with <95% purity .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove unreacted phenoxyacetyl chloride .

Data Contradiction Analysis

Q. Why do solubility values vary across studies, and how is this resolved experimentally?

  • Methodological Answer :
  • Contradictions : Reported DMSO solubility ranges from 25–50 mg/mL due to hygroscopicity or polymorphic forms .
  • Resolution :

Karl Fischer Titration : Quantify water content in samples.

PXRD : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. Form II) .

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